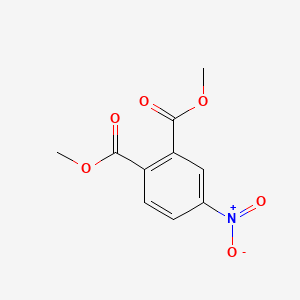

Dimethyl 4-nitrophthalate

Overview

Description

Dimethyl 4-nitrophthalate is an organic compound with the molecular formula C10H9NO6 . It has a molecular weight of 239.18 . It is a key intermediate for the synthesis of N-hydroxyphthalimide .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two ester groups (-COOCH3) at positions 1 and 2, and a nitro group (-NO2) at position 4 . The SMILES string representation of the molecule isCOC(=O)c1ccc(cc1C(=O)OC)N+[O-] . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 314.6±0.0 °C at 760 mmHg , and its melting point is between 64-66 °C . The compound has a molar refractivity of 56.3±0.3 cm3 . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications

Chemical Reactions and Synthesis

Dimethyl 4-nitrophthalate is involved in various chemical reactions and synthesis processes. For example, it reacts with methylsulfinyl carbanion in specific conditions to produce compounds like 5-methoxy-2-nitroso-1,3-indanedione and 4-methoxyphthalic acid (Otsuji, Yabune, & Imoto, 1969). Additionally, its transformation in the presence of N(iii)(NO2-/HONO/H2ONO+) was studied using laser flash photolysis techniques, revealing its role in photochemical processes (Lei et al., 2018).

Synthesis of Phthalocyanines

This compound is used in the synthesis of phthalocyanines and their complexes with metals like copper, cobalt, and zinc. These compounds are investigated for their spectral characteristics and thermal stability, indicating potential applications in material sciences (Tikhomirova et al., 2018).

Medical Research and Cancer Therapy

In medical research, this compound derivatives have been explored for their potential in cancer therapy. For example, a boronated metallophthalocyanine synthesized for boron neutron capture therapy of cancer involves a reaction starting from 4-nitrophthalonitrile, which is converted to dimethyl (3,4-dicyanophenyl)propargylmalonate (Kahl & Li, 1996).

Environmental Studies

This compound's environmental impact has been studied, particularly in the context of biodegradation of phenolic mixtures in activated sludge systems. These studies help understand the compound's behavior and breakdown in environmental settings (Tomei & Annesini, 2008).

Molecular and Material Chemistry

Research into the synthesis and properties of various chemical compounds often involves this compound. For instance, its role in the synthesis of nickel(II) complexes and the study of theirmagnetic properties has been documented. These studies contribute to our understanding of molecular structures and magnetic behaviors in material chemistry (He et al., 2010).

Organic Chemistry and Catalysis

In organic chemistry, this compound plays a role in the synthesis of complex organic molecules. For instance, it has been used in imino Diels-Alder reactions as a catalyst, facilitating the efficient synthesis of pyrano- and furanoquinolines (Srinivasa et al., 2008). This highlights its utility in catalyzing important chemical reactions.

Safety and Hazards

Dimethyl 4-nitrophthalate is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is recommended to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation when handling this compound . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Dimethyl 4-nitrophthalate are currently unknown . Future studies could provide valuable insights into the pathways influenced by this compound and their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . .

properties

IUPAC Name |

dimethyl 4-nitrobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBDWELWBUWSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060579 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

610-22-0 | |

| Record name | Dimethyl 4-nitrophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro-, 1,2-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 4-nitrophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro-, 1,2-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-nitro-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-nitrophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the photochemical reactions of Dimethyl 4-nitrophthalate in the environment?

A1: this compound (DMP) undergoes photochemical transformation when exposed to UV light in the presence of N(III) species (HNO2-/HONO/H2ONO+) commonly found in atmospheric water. [] This reaction is significantly influenced by the concentration of DMP, N(III) species, and pH of the solution. [] The reaction begins with hydroxyl radical attack on the aromatic ring of DMP, forming a DMP-OH adduct. [] This adduct can either undergo self-decay or react with HONO, H2ONO+, or O2, ultimately leading to the formation of secondary contaminants like methyl salicylate, monomethyl phthalate, dimethyl 4-hydroxyphthalate, and this compound. []

Q2: Can this compound be photochemically converted to other compounds?

A2: Yes, this compound can be photochemically reduced to its corresponding amino and hydroxylamino derivatives using metal phthalocyanines as sensitizers in the presence of a reducing agent like ascorbic acid. [] The reaction proceeds through an electron transfer mechanism where the excited metal phthalocyanine donates an electron to this compound. [] This process can be influenced by the type of metal phthalocyanine used and its excited state (singlet or triplet). []

Q3: How does this compound react under strongly basic conditions?

A3: Treating this compound with sodium methoxide in dimethyl sulfoxide, followed by acidification, leads to an interesting outcome. [] Instead of simple hydrolysis, the reaction yields 5-methoxy-2-nitroso-1,3-indanedione and 4-methoxyphthalic acid. [] This suggests a complex reaction mechanism involving both the nitro group and the ester functionalities of this compound. []

Q4: What are the environmental implications of this compound photodegradation products?

A4: The photochemical transformation of DMP in the environment generates secondary contaminants, such as methyl salicylate, monomethyl phthalate, dimethyl 4-hydroxyphthalate, and this compound. [] Understanding the characteristics and potential risks associated with these secondary contaminants requires further investigation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4,5-trimethylphenyl)methyl]acetamide](/img/structure/B1346498.png)

![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)